3-[(3-chlorophenyl)diazenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione 3-[(3-chlorophenyl)diazenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0484477
InChI: InChI=1S/C16H14ClN5O2/c17-9-4-3-5-10(8-9)19-20-13-14-18-12-7-2-1-6-11(12)16(24)22(14)21-15(13)23/h3-5,8,18H,1-2,6-7H2,(H,21,23)
SMILES: C1CCC2=C(C1)C(=O)N3C(=C(C(=O)N3)N=NC4=CC(=CC=C4)Cl)N2
Molecular Formula: C16H14ClN5O2
Molecular Weight: 343.77g/mol

3-[(3-chlorophenyl)diazenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione

CAS No.:

Cat. No.: VC0484477

Molecular Formula: C16H14ClN5O2

Molecular Weight: 343.77g/mol

* For research use only. Not for human or veterinary use.

3-[(3-chlorophenyl)diazenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione -

Specification

Molecular Formula C16H14ClN5O2
Molecular Weight 343.77g/mol
IUPAC Name 3-[(3-chlorophenyl)diazenyl]-1,4,5,6,7,8-hexahydropyrazolo[5,1-b]quinazoline-2,9-dione
Standard InChI InChI=1S/C16H14ClN5O2/c17-9-4-3-5-10(8-9)19-20-13-14-18-12-7-2-1-6-11(12)16(24)22(14)21-15(13)23/h3-5,8,18H,1-2,6-7H2,(H,21,23)
Standard InChI Key PUAFLNVMPYKYQF-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=O)N3C(=C(C(=O)N3)N=NC4=CC(=CC=C4)Cl)N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator